S-benzyl-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine
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Overview
Description
3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID involves multiple steps, starting with the preparation of the core furo[3,2-g]chromen structure This is typically achieved through cyclization reactions involving appropriate precursorsThe final step involves the acetylation of the amino group to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving its target pathways.
Medicine: Its unique structure suggests potential as a lead compound for drug development
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOLE: Shares the benzylsulfanyl group but has a different core structure.
3-(BENZYLSULFANYL)-5-(4-FLUOROPHENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE: Similar in having both benzylsulfanyl and fluorophenyl groups but differs in the core structure.
Uniqueness
The uniqueness of 3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID lies in its combination of functional groups and the specific arrangement of these groups within the molecule.
Properties
Molecular Formula |
C30H24FNO6S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C30H24FNO6S/c1-17-21-11-23-24(19-7-9-20(31)10-8-19)14-37-26(23)13-27(21)38-30(36)22(17)12-28(33)32-25(29(34)35)16-39-15-18-5-3-2-4-6-18/h2-11,13-14,25H,12,15-16H2,1H3,(H,32,33)(H,34,35)/t25-/m1/s1 |
InChI Key |
KXNGENNAHPKZOM-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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